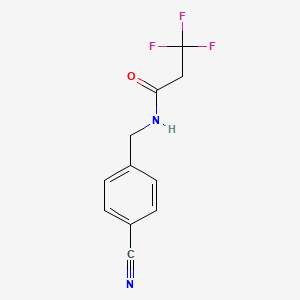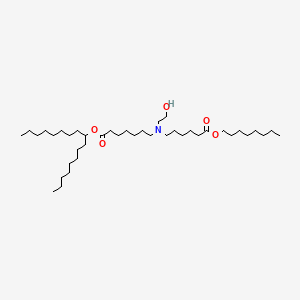
Heptadecan-9-yl 7-((2-hydroxyethyl)(6-(octyloxy)-6-oxohexyl)amino)heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecan-9-yl 7-((2-hydroxyethyl)(6-(octyloxy)-6-oxohexyl)amino)heptanoate is a complex organic compound with a unique structure that includes a long heptadecanyl chain and a functionalized heptanoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 7-((2-hydroxyethyl)(6-(octyloxy)-6-oxohexyl)amino)heptanoate typically involves multiple steps, starting with the preparation of the heptadecanyl chain and the functionalized heptanoate group. The key steps include:
Formation of the Heptadecanyl Chain: This can be achieved through the reduction of heptadecanoic acid or its derivatives.
Functionalization of the Heptanoate Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Utilizing large reactors and continuous flow systems to produce the compound in significant quantities.
Purification: Employing techniques such as distillation, crystallization, and chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Heptadecan-9-yl 7-((2-hydroxyethyl)(6-(octyloxy)-6-oxohexyl)amino)heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Heptadecan-9-yl 7-((2-hydroxyethyl)(6-(octyloxy)-6-oxohexyl)amino)heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential role in biological systems, including as a component of lipid membranes.
Medicine: Explored for its potential therapeutic properties, including drug delivery and as a bioactive compound.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Heptadecan-9-yl 7-((2-hydroxyethyl)(6-(octyloxy)-6-oxohexyl)amino)heptanoate involves its interaction with molecular targets and pathways within biological systems. The compound may:
Interact with Lipid Membranes: Due to its amphiphilic nature, it can integrate into lipid bilayers, affecting membrane fluidity and function.
Modulate Enzymatic Activity: The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
Signal Transduction: It can participate in signaling pathways by binding to receptors or other signaling molecules.
Comparación Con Compuestos Similares
Heptadecan-9-yl 7-((2-hydroxyethyl)(6-(octyloxy)-6-oxohexyl)amino)heptanoate can be compared with other similar compounds, such as:
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Similar structure but with an undecyloxy group instead of an octyloxy group.
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(decyloxy)hexyl)amino)octanoate: Contains a decyloxy group, leading to different physical and chemical properties.
Propiedades
Fórmula molecular |
C40H79NO5 |
|---|---|
Peso molecular |
654.1 g/mol |
Nombre IUPAC |
heptadecan-9-yl 7-[2-hydroxyethyl-(6-octoxy-6-oxohexyl)amino]heptanoate |
InChI |
InChI=1S/C40H79NO5/c1-4-7-10-13-16-22-29-38(30-23-17-14-11-8-5-2)46-40(44)32-24-18-19-26-33-41(35-36-42)34-27-21-25-31-39(43)45-37-28-20-15-12-9-6-3/h38,42H,4-37H2,1-3H3 |
Clave InChI |
PSVRUEQPBOLIAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCN(CCCCCC(=O)OCCCCCCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


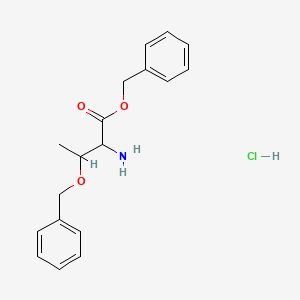
![((3aS,4S,6S,6aS)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14891786.png)
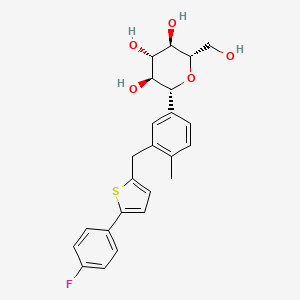
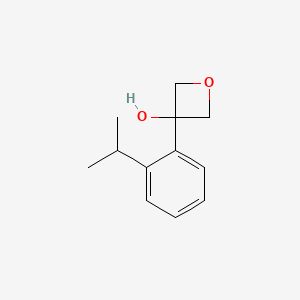
![4-Fluoro-2-[(4-morpholino)methyl]phenylZinc bromide](/img/structure/B14891798.png)
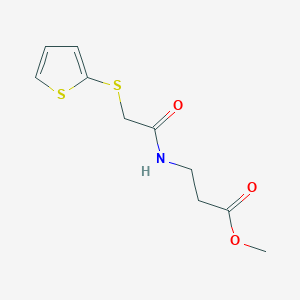
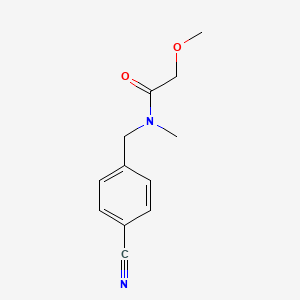
![6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14891817.png)
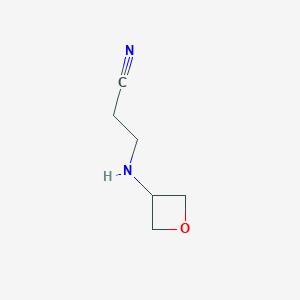

![1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde](/img/structure/B14891828.png)
![3-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14891851.png)
![(S)-2-([1,1'-Biphenyl]-4-yl)piperidine](/img/structure/B14891853.png)
